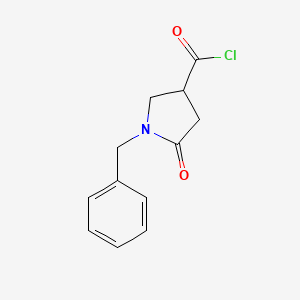

1-Benzyl-5-oxopyrrolidine-3-carbonyl chloride

Description

Properties

IUPAC Name |

1-benzyl-5-oxopyrrolidine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO2/c13-12(16)10-6-11(15)14(8-10)7-9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMTRVDUUKLHFMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90555519 | |

| Record name | 1-Benzyl-5-oxopyrrolidine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90555519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114368-05-7 | |

| Record name | 1-Benzyl-5-oxopyrrolidine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90555519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 1-Benzyl-5-oxopyrrolidine-3-carbonyl chloride

An In-depth Technical Guide to the Synthesis of 1-Benzyl-5-oxopyrrolidine-3-carbonyl chloride

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a reactive intermediate valuable for the development of novel therapeutic agents and complex organic molecules.[1][2] The document details the conversion of its carboxylic acid precursor, 1-benzyl-5-oxopyrrolidine-3-carboxylic acid, into the target acyl chloride. Core sections include a discussion of the underlying reaction mechanism, a detailed experimental protocol, critical safety procedures for handling the reagents involved, and methods for the characterization and purification of the final product. This guide is intended for researchers and professionals in the fields of medicinal chemistry, drug development, and organic synthesis.

Introduction and Strategic Overview

This compound is a derivative of the pyroglutamic acid scaffold, a structural motif that has been extensively utilized as a building block for biologically active compounds.[3] The N-benzyl group provides specific steric and electronic properties, while the acyl chloride functionality at the 3-position serves as a highly reactive handle for subsequent nucleophilic acyl substitution reactions. This makes it an ideal intermediate for introducing the pyrrolidinone core into larger, more complex molecules, such as enzyme inhibitors or receptor binding agents.[1]

The primary synthetic challenge lies in the efficient and safe conversion of the relatively stable carboxylic acid precursor into the highly reactive acyl chloride. The most direct and widely adopted method for this transformation is the reaction with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[4][5] This guide will focus on the use of thionyl chloride, a common and effective reagent that produces gaseous byproducts, simplifying product isolation.[5][6]

The overall synthetic workflow can be visualized as a single-step conversion from a commercially available or readily synthesized precursor.

Caption: General workflow for the synthesis of the target acyl chloride.

Reaction Principle and Mechanism

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) is a classic nucleophilic acyl substitution reaction. The process transforms the poor leaving group of the carboxylic acid (a hydroxyl group, -OH) into an excellent leaving group, facilitating the substitution by a chloride ion.[7][8]

The mechanism proceeds through several key steps:[6][8][9]

-

Nucleophilic Attack: The oxygen of the carboxylic acid's carbonyl group attacks the electrophilic sulfur atom of thionyl chloride.

-

Intermediate Formation: This initial attack, followed by the departure of a chloride ion, forms a protonated chlorosulfite intermediate. This intermediate is highly reactive.

-

Nucleophilic Acyl Substitution: The chloride ion, now acting as a nucleophile, attacks the carbonyl carbon of the intermediate.

-

Product Formation and Byproduct Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chlorosulfite group. This group readily decomposes into sulfur dioxide (SO₂) gas and another chloride ion, which subsequently deprotonates the carbonyl, yielding the final acyl chloride product and hydrogen chloride (HCl) gas.[6][8]

The gaseous nature of the byproducts (SO₂ and HCl) is a significant advantage of this method, as they are easily removed from the reaction mixture, driving the equilibrium towards the product.[5]

Caption: Simplified logical flow of the reaction mechanism.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis. All operations involving thionyl chloride must be performed in a certified chemical fume hood.[10]

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | CAS Number | Notes |

| 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid | C₁₂H₁₃NO₃ | 219.24 | 101345-53-7 | Starting material. Ensure it is dry.[11] |

| Thionyl chloride (SOCl₂) | SOCl₂ | 118.97 | 7719-09-7 | Reagent grade, freshly distilled if necessary. Corrosive and toxic.[12] |

| Dichloromethane (DCM) or Toluene | CH₂Cl₂ / C₇H₈ | 84.93 / 92.14 | 75-09-2 / 108-88-3 | Anhydrous solvent. |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Optional catalyst (use only one drop). |

Step-by-Step Procedure

-

Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution to neutralize HCl and SO₂ gases), add 1-benzyl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq).

-

Solvent Addition: Add anhydrous dichloromethane or toluene (approx. 5-10 mL per gram of carboxylic acid) to the flask.

-

Catalyst (Optional): Add one drop of N,N-dimethylformamide (DMF) to the suspension. DMF catalyzes the reaction.[4]

-

Reagent Addition: While stirring, slowly add thionyl chloride (1.5 - 2.0 eq) to the flask at room temperature using a syringe or dropping funnel. The reaction is exothermic and will result in gas evolution.

-

Reaction: After the initial gas evolution subsides, heat the reaction mixture to reflux (approx. 40°C for DCM, 110°C for toluene) and maintain for 2-4 hours. Monitor the reaction progress by observing the cessation of gas evolution and the dissolution of the starting material.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure (rotary evaporation). It is crucial to use a vacuum pump protected by a cold trap and a base trap.

-

Isolation: The resulting crude this compound is often an oil or low-melting solid and can be used in the next step without further purification.[13] If purification is necessary, high-vacuum distillation or crystallization may be attempted, though the compound's reactivity can make this challenging.

Safety and Handling

Thionyl chloride is a highly corrosive, toxic, and moisture-sensitive chemical.[12][14] Strict adherence to safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves (e.g., neoprene or rubber).[10][14]

-

Ventilation: All manipulations must be conducted within a properly functioning chemical fume hood to avoid inhalation of toxic vapors.[10][15]

-

Moisture Sensitivity: Thionyl chloride reacts violently with water, releasing toxic HCl and SO₂ gases.[14][16] All glassware must be thoroughly dried, and the reaction should be run under an inert atmosphere (e.g., nitrogen or argon) if possible.

-

Spill Management: In case of a spill, neutralize with a dry agent like sodium carbonate or calcium carbonate. Do not use water. Evacuate the area if the spill is large.

-

Waste Disposal: Unused thionyl chloride and reaction waste must be disposed of as hazardous waste according to institutional guidelines.[10] To quench residual thionyl chloride, it can be slowly added to a large volume of a stirred, ice-cold aqueous base solution (e.g., NaOH or NaHCO₃) in a fume hood.

Characterization of this compound

Confirmation of the product's identity is typically achieved through spectroscopic methods. Due to its reactivity, the acyl chloride should be analyzed promptly after synthesis.

| Technique | Expected Observations |

| IR Spectroscopy | The most telling feature is the strong carbonyl (C=O) stretching absorption of the acyl chloride, which appears at a significantly higher frequency than the starting carboxylic acid. Expect a peak around 1790-1815 cm⁻¹ .[17] The C=O stretch of the lactam will remain around 1680-1700 cm⁻¹. |

| ¹H NMR Spectroscopy | Protons on the carbon alpha to the newly formed acyl chloride carbonyl will be deshielded and should appear around 2.5-3.5 ppm .[18] The benzyl and other pyrrolidinone protons will have characteristic shifts, though slightly different from the starting material. For comparison, the alpha protons next to a carboxylic acid carbonyl are typically around 2.0-2.5 ppm.[17] |

| ¹³C NMR Spectroscopy | The carbonyl carbon of the acyl chloride is highly deshielded and will appear in the range of 165-180 ppm . |

| Mass Spectrometry | The mass spectrum should show the molecular ion peak corresponding to the product's molecular weight (C₁₂H₁₂ClNO₂). The presence of chlorine will be indicated by a characteristic M+2 isotopic peak with an intensity of about one-third that of the M peak. |

Conclusion

The synthesis of this compound from its corresponding carboxylic acid is a straightforward but hazardous procedure that relies on well-established principles of organic chemistry. The use of thionyl chloride provides an effective route to this valuable reactive intermediate. Success in this synthesis is contingent upon meticulous experimental technique, particularly the exclusion of moisture and strict adherence to all safety protocols. The resulting acyl chloride, confirmed by spectroscopic analysis, is a versatile building block for further synthetic elaborations in pharmaceutical and chemical research.

References

-

Synthesis of Pyroglutamic Acid Derivatives via Double Michael Reactions of Alkynones. Organic Letters - ACS Publications. Available from: [Link]

-

SOCl2 Reaction with Carboxylic Acids. Chemistry Steps. Available from: [Link]

-

22.9 Reactions of Carboxylic Acids. Chemistry LibreTexts. Available from: [Link]

-

6.7 Pyroglutamic Acid Peptides. Thieme Chemistry. Available from: [Link]

-

The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog - Imperial College London. Available from: [Link]

-

Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Available from: [Link]

- US Patent 8835466B2 - Synthesis and uses of pyroglutamic acid derivatives.Google Patents.

-

HAZARD SUMMARY: THIONYL CHLORIDE. New Jersey Department of Health. Available from: [Link]

-

Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. Available from: [Link]

-

SOP 0079 - Thionyl Chloride. University of California, Santa Cruz. Available from: [Link]

-

Supramolecular Materials from Multifunctional Pyroglutamic Acid Derivatives. Macromolecules - ACS Publications. Available from: [Link]

-

Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET. Bionium. Available from: [Link]

-

ICSC 1409 - THIONYL CHLORIDE. International Labour Organization. Available from: [Link]

-

Spectroscopic Analysis: Acyl Chlorides. University of Calgary. Available from: [Link]

-

(R)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid. MySkinRecipes. Available from: [Link]

-

Supporting Information. ACS Publications. Available from: [Link]

-

(5E)-1-Benzyl-5-(3,3,3-trichloro-2-oxopropylidene)pyrrolidin-2-one. Acta Crystallographica Section E. Available from: [Link]

-

DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI-INFLAMMATORY AGENTS. ResearchGate. Available from: [Link]

-

21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available from: [Link]

-

Acetylchloride - Optional[1H NMR] - Chemical Shifts. SpectraBase. Available from: [Link]

-

Acid to Acid Chloride - Common Conditions. Organic Chemistry Portal. Available from: [Link]

-

21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available from: [Link]

-

Converting carboxylic acids into acyl (acid) chlorides. Chemguide. Available from: [Link]

-

Conversion of carboxylic acids to acid chlorides. Chemistry LibreTexts. Available from: [Link]

- CN103449964A - Preparation method of benzyl chloride derivatives.Google Patents.

-

1-Benzylpiperazine. Organic Syntheses. Available from: [Link]

- US6727384B1 - Method for purifying acid chlorides.Google Patents.

-

How to achieve chlorination of carboxylic acid to convert into acid chloride? ResearchGate. Available from: [Link]

-

Synthesis of 1-benzyl-1H-tetrazole-5-carbonyl chloride. PrepChem.com. Available from: [Link]

-

Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate. PubChemLite. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. (R)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid [myskinrecipes.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. drexel.edu [drexel.edu]

- 11. 1-BENZYL-5-OXO-3-PYRROLIDINECARBOXYLIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 12. westliberty.edu [westliberty.edu]

- 13. prepchem.com [prepchem.com]

- 14. bionium.miami.edu [bionium.miami.edu]

- 15. nj.gov [nj.gov]

- 16. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chem.libretexts.org [chem.libretexts.org]

A Senior Application Scientist's Guide to the Preparation of 1-Benzyl-5-oxopyrrolidine-3-carbonyl chloride

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance of a Versatile Chiral Building Block

In the landscape of modern drug discovery and fine chemical synthesis, 1-Benzyl-5-oxopyrrolidine-3-carbonyl chloride stands out as a critical chiral intermediate. Its parent carboxylic acid is a derivative of pyroglutamic acid, a scaffold that provides rigid conformational constraints, making it invaluable for designing molecules with high specificity for biological targets.[1][2] The conversion of 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid to its highly reactive acyl chloride derivative unlocks a vast potential for synthetic transformations.[3][4] This activated form is a linchpin in the synthesis of complex amides and esters, which are foundational components in the development of novel therapeutics, including analgesics, anti-inflammatory agents, and enzyme inhibitors.[2][5]

This guide provides an in-depth examination of the synthesis of this compound, moving beyond a simple recitation of steps. It delves into the mechanistic underpinnings of the reaction, justifies the selection of reagents, and offers a field-tested experimental protocol designed for safety, efficiency, and reproducibility.

Theoretical Foundations: The Conversion of Carboxylic Acids to Acyl Chlorides

The transformation of a carboxylic acid to an acyl chloride is a fundamental activation step in organic synthesis.[3] The primary challenge is converting the hydroxyl (-OH) group, a notoriously poor leaving group, into a species that can be readily displaced by a chloride nucleophile.[6] This is achieved by reacting the carboxylic acid with a chlorinating agent. The two most common and effective reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[7]

Mechanism of Action: Thionyl Chloride (SOCl₂)

The reaction with thionyl chloride is a robust and widely used method, primarily because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which drives the reaction to completion and simplifies purification.[8][9]

The mechanism proceeds as follows:

-

Nucleophilic Attack: The carboxylic acid's carbonyl oxygen attacks the electrophilic sulfur atom of thionyl chloride.[6][10]

-

Intermediate Formation: This initial attack forms a highly reactive chlorosulfite intermediate.[6][11]

-

Nucleophilic Acyl Substitution: A chloride ion, either from the reaction medium or another molecule of thionyl chloride, attacks the carbonyl carbon.[3][12]

-

Product Formation: The tetrahedral intermediate collapses, expelling the stable leaving group, which decomposes into gaseous SO₂ and HCl, yielding the final acyl chloride product.[10][12]

A catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate this reaction by first reacting with thionyl chloride to form the highly electrophilic Vilsmeier reagent, which then reacts more rapidly with the carboxylic acid.[8][9]

Diagram of the Thionyl Chloride Reaction Pathway

Caption: Overall workflow for the synthesis of the target acyl chloride.

Reagent Selection and Practical Considerations

For the preparation of this compound, thionyl chloride is the reagent of choice. While oxalyl chloride is often considered a milder alternative, thionyl chloride offers an excellent balance of reactivity, cost-effectiveness, and ease of workup, making it ideal for this substrate on a laboratory scale.[5][8]

Key Justifications:

-

Favorable Thermodynamics: The irreversible loss of gaseous byproducts (SO₂ and HCl) provides a powerful thermodynamic driving force, ensuring high conversion rates.[9][13]

-

Simplified Purification: The volatile nature of the byproducts and excess reagent means the crude product can often be isolated by simple evaporation under vacuum, minimizing the need for complex purification steps like chromatography.[8][14]

-

High Reactivity: Thionyl chloride is sufficiently reactive to convert most carboxylic acids cleanly without requiring harsh conditions that could compromise the integrity of the pyrrolidinone ring.

Crucial Experimental Parameters:

-

Anhydrous Conditions: All reagents and glassware must be scrupulously dried. Thionyl chloride reacts violently with water, and any moisture will hydrolyze the product back to the starting carboxylic acid, severely impacting yield.[8][15]

-

Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with atmospheric moisture.[16]

-

Stoichiometry: An excess of thionyl chloride (typically 2-3 equivalents) is used to ensure complete conversion and to act as a solvent for the reaction.

-

Temperature Control: The reaction is often initiated at 0°C to control the initial exothermic reaction and then gently refluxed to drive it to completion.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating steps for monitoring and ensuring the quality of the final product.

Table 1: Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Role |

| 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid | 219.23 | 1.0 equiv (e.g., 5.0 g) | Starting Material |

| Thionyl chloride (SOCl₂) | 118.97 | 2.0 - 3.0 equiv | Chlorinating Agent |

| Anhydrous Dichloromethane (DCM) or Toluene | - | ~10 mL per g of acid | Solvent (Optional) |

| N,N-Dimethylformamide (DMF) | 73.09 | 1-2 drops (catalytic) | Catalyst (Optional) |

⚠️ SAFETY FIRST: A MANDATORY DIRECTIVE

Thionyl chloride is highly corrosive, toxic if inhaled, and reacts violently with water.[15][17] All operations must be performed in a certified chemical fume hood.[15][18] Personal Protective Equipment (PPE) is non-negotiable and must include:

-

Chemical-resistant gloves (e.g., nitrile or neoprene).

-

Splash-proof safety goggles and a full-face shield.[18]

-

A flame-resistant lab coat.

Emergency shower and eyewash stations must be immediately accessible.[18] Spills should be neutralized with an appropriate absorbent material like dry sand or vermiculite; never use water .[18]

Step-by-Step Methodology

-

Preparation: Dry all glassware in an oven at >120°C for at least 4 hours and allow to cool in a desiccator or under a stream of dry nitrogen.

-

Reaction Setup: Assemble a two- or three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (containing CaCl₂ or Drierite), and a septum for reagent addition. Purge the entire apparatus with dry nitrogen or argon.

-

Charging the Flask: To the flask, add 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid (1.0 equiv). If desired, an anhydrous solvent like DCM or toluene can be added.

-

Reagent Addition: Cool the flask in an ice-water bath (0°C). Slowly add thionyl chloride (2.0-3.0 equiv) dropwise via syringe through the septum. If using a catalyst, add 1-2 drops of DMF at this stage. Causality Note: Slow addition at 0°C is critical to manage the initial exothermic reaction and prevent uncontrolled HCl evolution.

-

Reaction Progression: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to a gentle reflux (typically 40-70°C depending on the solvent, or neat) for 2-4 hours.[14]

-

Monitoring: The reaction progress can be monitored by the cessation of HCl gas evolution (which can be bubbled through an oil bubbler or tested with pH paper at the outlet of the drying tube).

-

Work-up and Isolation: After cooling to room temperature, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Trustworthiness Note: Ensure the vacuum line is protected by a base trap (e.g., NaOH pellets) to neutralize corrosive HCl and SO₂ vapors.

-

Purification: The resulting crude this compound is often a pale yellow oil or solid and is typically of sufficient purity for subsequent reactions.[14][19] If further purification is needed, high-vacuum distillation or crystallization from a non-polar, anhydrous solvent (like dry hexane or toluene) can be employed, though this is often unnecessary and can lead to product loss due to the compound's reactivity.[20]

Diagram of the Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Product Characterization

Confirmation of the successful synthesis of the acyl chloride is achieved through standard spectroscopic techniques. The product must be handled under anhydrous conditions during sample preparation.

Table 2: Expected Spectroscopic Data

| Technique | Expected Observation |

| IR Spectroscopy | Disappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹). Appearance of a strong, sharp C=O stretch at a higher wavenumber, typically 1790-1815 cm⁻¹ , characteristic of an acyl chloride.[21][22] |

| ¹H NMR | The proton alpha to the newly formed carbonyl chloride group (at the C3 position) will exhibit a downfield shift compared to the starting material due to the increased electron-withdrawing effect of the chlorine atom. |

| ¹³C NMR | The carbonyl carbon signal will shift slightly, typically appearing in the 160-180 ppm range.[21] The signal is often of low intensity. |

Conclusion

The conversion of 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid to its acyl chloride using thionyl chloride is a highly reliable and efficient transformation that is fundamental to its application as a synthetic building block. By understanding the underlying chemical principles, adhering strictly to safety and anhydrous protocols, and employing a systematic experimental approach, researchers can confidently and reproducibly generate this high-value intermediate. The resulting acyl chloride is a potent electrophile, primed for a multitude of subsequent reactions that are central to the discovery and development of new chemical entities.

References

-

ReactionWeb.io. (n.d.). Carboxylic Acid + SOCl2. Retrieved from [Link]

-

Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

-

JoVE. (2025). Carboxylic Acids to Acid Chlorides. Retrieved from [Link]

-

YouTube. (2024). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). Making acid chlorides from carboxylic acids. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Acyl Chlorides. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

-

YouTube. (2022). Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. Retrieved from [Link]

- Google Patents. (n.d.). EP1212273B1 - Method for purifying acid chlorides.

-

Chemistry LibreTexts. (2022). 5.9: Getting Towed Uphill. Retrieved from [Link]

-

LookChem. (n.d.). General procedures for the purification of Acid chlorides. Retrieved from [Link]

-

Sparkl. (n.d.). Revision Notes - Production of Acyl Chlorides from Carboxylic Acids. Retrieved from [Link]

-

College of Saint Benedict & Saint John's University. (n.d.). Reactivity: substitution at carboxyl. Retrieved from [Link]

-

Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Wolfa. (2025). Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Practical Guide to Oxalyl Chloride: Safe Handling and Efficient Usage in Chemical Processes. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

ResearchGate. (2025). Acid Chloride/ chloroformate purification?. Retrieved from [Link]

- Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides.

-

Chemistry LibreTexts. (2023). Preparation of Acyl Chlorides. Retrieved from [Link]

-

NJ.gov. (n.d.). HAZARD SUMMARY - THIONYL CHLORIDE. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Acyl chloride-modified amorphous carbon substrates for the attachment of alcohol-, thiol-, and amine-containing molecules. Retrieved from [Link]

-

MySkinRecipes. (n.d.). (R)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid. Retrieved from [Link]

-

National Institutes of Health. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. Retrieved from [Link]

-

YouTube. (2013). Reaction of Carboxylic Acids with Thionyl Chloride. Retrieved from [Link]

Sources

- 1. (R)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Revision Notes - Production of Acyl Chlorides from Carboxylic Acids | Carboxylic Acids and Derivatives (Aromatic) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]

- 5. nbinno.com [nbinno.com]

- 6. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 7. Reactivity: substitution at carboxyl [employees.csbsju.edu]

- 8. reactionweb.io [reactionweb.io]

- 9. Chemistry: Making acid chlorides from carboxylic acids [openchemistryhelp.blogspot.com]

- 10. youtube.com [youtube.com]

- 11. Video: Carboxylic Acids to Acid Chlorides [jove.com]

- 12. youtube.com [youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. fishersci.com [fishersci.com]

- 16. Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching - Wolfa [wolfabio.com]

- 17. merckmillipore.com [merckmillipore.com]

- 18. nj.gov [nj.gov]

- 19. researchgate.net [researchgate.net]

- 20. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]

- 21. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 22. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Characterization of 1-Benzyl-5-oxopyrrolidine-3-carbonyl chloride: A Predictive and Methodological Guide

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic profile of 1-Benzyl-5-oxopyrrolidine-3-carbonyl chloride, a reactive intermediate of significant interest in medicinal chemistry and drug development. In the absence of publicly available experimental data, this document serves as a foundational resource for researchers, offering detailed predictions for its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, this guide outlines robust, field-proven protocols for the synthesis of the title compound from its carboxylic acid precursor and the subsequent acquisition of high-quality spectroscopic data. The methodologies and interpretations presented herein are grounded in fundamental principles of spectroscopic science and are designed to empower researchers to confidently synthesize, identify, and utilize this versatile chemical scaffold.

Introduction: The Pyrrolidinone Scaffold and the Imperative for Spectroscopic Verification

The 5-oxopyrrolidine (pyroglutamate) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. The introduction of a benzyl group at the N-1 position and a reactive carbonyl chloride at the C-3 position, as in this compound, creates a highly versatile intermediate for the synthesis of novel therapeutic agents, including potential enzyme inhibitors and anti-inflammatory drugs[1][2].

The carbonyl chloride group, in particular, is a powerful functional handle for derivatization, allowing for the facile introduction of a wide range of nucleophiles to build molecular complexity. However, its high reactivity also necessitates rigorous structural confirmation and purity assessment. Spectroscopic techniques are the cornerstone of this analytical requirement. NMR spectroscopy provides a detailed map of the molecular skeleton, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry elucidates the molecular weight and fragmentation patterns. This guide provides the predictive data and experimental framework necessary to perform this critical characterization.

Proposed Synthesis Pathway

The most direct and reliable route to this compound is the conversion of the corresponding carboxylic acid. 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid is a known compound and serves as a stable precursor[1]. The conversion to the acyl chloride is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. Thionyl chloride is often preferred as its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, simplifying purification[3][4][5].

Experimental Protocol: Synthesis

Objective: To convert 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid to this compound.

Materials:

-

1-Benzyl-5-oxopyrrolidine-3-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or toluene

-

Dry glassware under an inert atmosphere (N₂ or Ar)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq).

-

Add anhydrous DCM (or toluene) to create a slurry (approx. 0.2 M concentration).

-

Begin stirring and slowly add thionyl chloride (1.5 - 2.0 eq) dropwise via syringe at room temperature. Caution: The reaction is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.

-

After the addition is complete, heat the reaction mixture to reflux (approx. 40°C for DCM, 110°C for toluene) and maintain for 2-4 hours.

-

Monitor the reaction progress by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to check for the disappearance of the starting carboxylic acid and the appearance of the methyl ester product.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal of residual SOCl₂, co-evaporate with anhydrous toluene (2-3 times).

-

The resulting crude this compound, typically an oil or low-melting solid, should be used immediately in the next synthetic step due to its moisture sensitivity.

Synthesis Workflow Diagram

Caption: Synthesis of the target compound from its acid precursor.

Predicted Spectroscopic Profile & Interpretation

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on established chemical shift and frequency tables, as well as data from structurally analogous compounds[6][7][8][9][10][11][12].

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is predicted to show distinct signals for the benzyl group and the substituted pyrrolidinone ring. The protons are labeled for assignment purposes in the structure below.

(Structure of this compound with proton labels will be implicitly referenced in the table below)

| Protons (Label) | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-Ar (aromatic) | 7.25 - 7.40 | Multiplet (m) | 5H | Typical range for monosubstituted benzene ring protons[8][13]. |

| H-Bn (benzylic CH₂) | ~4.50 | Singlet (s) or AB quartet | 2H | Methylene protons adjacent to a nitrogen and an aromatic ring. They are diastereotopic due to the chiral center at C3, and may appear as an AB quartet, though accidental equivalence could result in a singlet[14]. |

| H-3 | ~4.0 - 4.2 | Multiplet (m) | 1H | Methine proton alpha to the newly formed, highly electron-withdrawing carbonyl chloride group, causing a significant downfield shift. |

| H-1' (N-CH₂) | ~3.5 - 3.7 | Multiplet (m) | 2H | Methylene protons on the pyrrolidinone ring adjacent to the nitrogen. |

| H-2' (CH₂) | ~2.6 - 2.9 | Multiplet (m) | 2H | Methylene protons on the pyrrolidinone ring adjacent to the lactam carbonyl and the C3 methine. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments.

| Carbon (Position) | Predicted Shift (δ, ppm) | Rationale |

| C=O (Acyl Chloride) | 170 - 175 | Carbonyl carbon of an acyl chloride is highly deshielded[12]. |

| C=O (Lactam) | 175 - 178 | Carbonyl carbon of a five-membered lactam (γ-lactam)[7][11][15]. |

| C-ipso (Aromatic) | 135 - 137 | Quaternary carbon of the benzene ring attached to the benzylic CH₂. |

| C-ortho/meta/para (Aromatic) | 127 - 129 | Aromatic carbons of the benzyl group. |

| C-Bn (Benzylic CH₂) | ~49 - 52 | Benzylic carbon attached to the nitrogen atom. |

| C-3 | ~50 - 55 | Methine carbon alpha to the carbonyl chloride. |

| C-1' (N-CH₂) | ~45 - 48 | Methylene carbon on the pyrrolidinone ring adjacent to nitrogen. |

| C-2' (CH₂) | ~30 - 35 | Methylene carbon on the pyrrolidinone ring. |

Infrared (IR) Spectroscopy

The IR spectrum is dominated by two strong carbonyl stretching absorptions, which are highly diagnostic.

| Functional Group | Predicted Frequency (cm⁻¹) | Intensity | Rationale |

| C=O Stretch (Acyl Chloride) | ~1800 - 1815 | Strong, Sharp | The strong inductive electron-withdrawing effect of the chlorine atom shortens and strengthens the C=O bond, leading to a characteristically high stretching frequency[16][17][18]. |

| C=O Stretch (Lactam) | ~1690 - 1710 | Strong | This is a typical value for a five-membered ring lactam (γ-lactam). Ring strain slightly increases the frequency compared to an acyclic amide, but it is significantly lower than the acyl chloride carbonyl[17][18]. |

| C-H Stretch (Aromatic) | 3030 - 3100 | Medium | Characteristic C-H stretches for sp² hybridized carbons in the benzene ring. |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium | C-H stretches for the sp³ hybridized carbons of the benzylic and pyrrolidinone methylene groups. |

| C-Cl Stretch | 600 - 800 | Medium-Strong | This region can be complex, but a band corresponding to the C-Cl single bond stretch is expected. |

Mass Spectrometry (MS)

Under Electron Ionization (EI), the molecular ion is expected to be observed, but fragmentation will be significant.

| m/z Value | Predicted Identity | Rationale |

| 251/253 | [M]⁺ | Molecular ion peak. The M+2 peak at m/z 253, with approximately one-third the intensity of the M+ peak, will be characteristic due to the natural abundance of the ³⁷Cl isotope[19][20]. |

| 216 | [M - Cl]⁺ | Loss of a chlorine radical results in a stable acylium ion. |

| 91 | [C₇H₇]⁺ | Base Peak. Cleavage of the benzyl group forms the benzyl cation, which readily rearranges to the highly stable tropylium ion. This is a hallmark fragmentation for benzyl-containing compounds[21][22]. |

| 125 | [M - C₇H₇ - CO]⁺ | Fragmentation of the pyrrolidinone ring after loss of the benzyl group. |

Predicted MS Fragmentation Pathway

Caption: Predicted major fragmentation pathways in EI-MS.

Standard Operating Procedure for Spectroscopic Analysis

General Sample Preparation

Due to the moisture sensitivity of the acyl chloride, all samples must be prepared rapidly using anhydrous solvents and tightly sealed containers.

-

NMR: Dissolve ~5-10 mg of the compound in ~0.6 mL of anhydrous deuterated chloroform (CDCl₃) or deuterated dichloromethane (CD₂Cl₂). Add tetramethylsilane (TMS) as an internal standard (0 ppm).

-

IR: For neat analysis, a drop of the oily product can be placed between two salt plates (NaCl or KBr). For solution analysis, dissolve a small amount in anhydrous chloroform or dichloromethane and analyze in a solution cell.

-

MS: Prepare a dilute solution (~100 µg/mL) in a volatile, anhydrous solvent like dichloromethane or acetonitrile for direct infusion or GC-MS analysis.

Analytical Workflow Diagram

Caption: General workflow for the full spectroscopic characterization.

Data Summary

| Technique | Predicted Key Data Points |

| ¹H NMR | ~7.3 ppm (5H, m, Ar-H); ~4.5 ppm (2H, s or ABq, Bn-CH₂); ~4.1 ppm (1H, m, H-3) |

| ¹³C NMR | ~173 ppm (C=O, Acyl Chloride); ~176 ppm (C=O, Lactam); ~136 ppm (C-ipso); 91 ppm (C-Bn) |

| IR | ~1810 cm⁻¹ (C=O, Acyl Chloride); ~1700 cm⁻¹ (C=O, Lactam) |

| MS (EI) | m/z 251/253 ([M]⁺); m/z 91 (Base Peak, [C₇H₇]⁺) |

Conclusion

This guide provides a robust predictive framework for the spectroscopic characterization of this compound. The detailed analysis of expected NMR shifts, IR frequencies, and mass spectrometric fragmentation patterns offers a reliable benchmark for researchers. By coupling these predictions with the provided synthesis and analysis protocols, scientists in drug discovery and organic synthesis are well-equipped to prepare, identify, and utilize this valuable chemical intermediate with a high degree of confidence, ensuring both structural integrity and purity for downstream applications.

References

-

Chemguide. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link][3]

-

Organic Chemistry Portal. (n.d.). Synthesis of acyl chlorides. Retrieved from [Link][23]

-

Chemguide. (n.d.). Preparation of acyl chlorides (acid chlorides). Retrieved from [Link][4]

-

Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. Retrieved from [Link][5]

-

The Organic Chemistry Tutor. (2024, March 14). Lec6 - Carboxylic acid Conversions to Acyl Chlorides, Anhydrides and Esters. YouTube. Retrieved from [Link][24]

-

SpectraBase. (n.d.). 1-Methyl-2-pyrrolidinone - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link][25]

-

MySkinRecipes. (n.d.). (R)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid. Retrieved from [Link][2]

-

University of Wisconsin-Madison. (n.d.). 1H NMR: Intermediate Level, Spectrum 8. Retrieved from [Link][8]

-

The Organic Chemistry Tutor. (2021, May 15). Lec16 - NMR: Typical Functional Group 1H NMR Chemical Shifts. YouTube. Retrieved from [Link][9]

-

Chemistry Stack Exchange. (2018, August 1). 1H splitting pattern of benzyl CH2 protons. Retrieved from [Link][14]

-

ResearchGate. (n.d.). 1 H and 13 C NMR data for α-pyrrolidinopentiophenone HCl. Retrieved from [Link][10]

-

SlidePlayer. (n.d.). Infrared Spectroscopy. Retrieved from [Link][16]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

University of Glasgow. (n.d.). 1H NMR Spectroscopy. Retrieved from [Link][26]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link][13]

-

University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Acyl Chlorides. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Pyrrolidone - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link][11]

-

SpectraBase. (n.d.). 1-Vinyl-2-pyrrolidinone - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link][27]

-

ResearchGate. (2009). Structural determination of ε-lactams by 1H and 13C NMR. Retrieved from [Link][28]

-

CORE. (n.d.). Mass spectrometry of alkylbenzenes and related compounds. Part 11. Gas phase ion chemistry of protonated alkylbenzenes (alkylbenzenium ions). Retrieved from [Link][21]

-

Scribd. (n.d.). 13C NMR Chemical Shifts Guide. Retrieved from [Link][29]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts of ε-lactams (ppm). Retrieved from [Link][15]

-

Kaunas University of Technology. (n.d.). Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health. Retrieved from [Link][30]

-

National Institutes of Health. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Retrieved from [Link][31]

-

Chemical Technology. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Retrieved from [Link][32]

-

Compound Interest. (n.d.). A guide to 13C NMR chemical shift values. Retrieved from [Link][12]

-

SpectraBase. (n.d.). Pyrrolidine - Optional[1H NMR] - Spectrum. Retrieved from [Link][33]

-

University of California, Los Angeles. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link][34]

-

ResearchGate. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Retrieved from [Link][35]

-

Cengage. (n.d.). 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition. Retrieved from [Link][17]

-

ACS Publications. (n.d.). Mechanism of an acid chloride-imine reaction by low-temperature FT-IR: .beta.-lactam formation occurs exclusively through a ketene intermediate. Retrieved from [Link][36]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link][37]

-

ResearchGate. (2016). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Retrieved from [Link][22]

-

Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link][20]

-

Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link][18]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. (R)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid [myskinrecipes.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. youtube.com [youtube.com]

- 6. 2-Pyrrolidinone(616-45-5) 1H NMR [m.chemicalbook.com]

- 7. 2-Pyrrolidinone(616-45-5) 13C NMR spectrum [chemicalbook.com]

- 8. hil8_sln.html [ursula.chem.yale.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. spectrabase.com [spectrabase.com]

- 12. compoundchem.com [compoundchem.com]

- 13. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. researchgate.net [researchgate.net]

- 16. uobabylon.edu.iq [uobabylon.edu.iq]

- 17. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 18. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. files01.core.ac.uk [files01.core.ac.uk]

- 22. researchgate.net [researchgate.net]

- 23. Acyl chloride synthesis [organic-chemistry.org]

- 24. m.youtube.com [m.youtube.com]

- 25. spectrabase.com [spectrabase.com]

- 26. che.hw.ac.uk [che.hw.ac.uk]

- 27. spectrabase.com [spectrabase.com]

- 28. researchgate.net [researchgate.net]

- 29. scribd.com [scribd.com]

- 30. Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health [epubl.ktu.edu]

- 31. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 32. SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY | Chemical Technology [chemtech.ktu.lt]

- 33. spectrabase.com [spectrabase.com]

- 34. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 35. researchgate.net [researchgate.net]

- 36. pubs.acs.org [pubs.acs.org]

- 37. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

An In-Depth Technical Guide to the Reactivity of the Acyl Chloride Group in 1-Benzyl-5-oxopyrrolidine-3-carbonyl chloride

Introduction: A Privileged Scaffold in Medicinal Chemistry

The 1-benzyl-5-oxopyrrolidine-3-carbonyl moiety represents a significant "privileged scaffold" in modern drug discovery. Its rigid, five-membered lactam ring, substituted with a benzyl group, provides a well-defined three-dimensional structure that can be strategically modified to interact with a variety of biological targets. The true synthetic versatility of this scaffold is unlocked through the activation of its carboxylic acid at the 3-position into the highly reactive acyl chloride. This transformation opens a gateway to a vast array of derivatives, enabling medicinal chemists to fine-tune the pharmacological properties of lead compounds.

This technical guide provides an in-depth exploration of the synthesis, reactivity, and practical applications of 1-Benzyl-5-oxopyrrolidine-3-carbonyl chloride. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this important intermediate. We will delve into the causal factors governing its reactivity and provide validated experimental protocols for its generation and subsequent derivatization.

Molecular Architecture and its Influence on Reactivity

The reactivity of this compound is a direct consequence of its molecular structure. The key features influencing the electrophilicity of the acyl chloride group are:

-

The Pyrrolidinone Ring: This five-membered lactam ring introduces a degree of ring strain and conformational rigidity. The electron-withdrawing nature of the lactam carbonyl group can have a modest electronic influence on the 3-position.

-

The N-Benzyl Group: The benzyl substituent provides steric bulk, which can influence the approach of nucleophiles. Electronically, the benzyl group is relatively neutral in this context.

-

The Acyl Chloride Group: This is the primary driver of the molecule's high reactivity. The strong electron-withdrawing inductive effect of the chlorine atom, combined with the carbonyl group, renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. The chloride ion is an excellent leaving group, which facilitates the completion of the nucleophilic acyl substitution reaction.

Synthesis of this compound: A High-Energy Intermediate

The target acyl chloride is typically generated in situ from its corresponding carboxylic acid precursor, 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid, and used immediately in subsequent reactions due to its hydrolytic instability. The most common and reliable method for this transformation is the use of thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).

Caption: General mechanism of nucleophilic acyl substitution on the acyl chloride.

Reactions with Amine Nucleophiles: Formation of Amides

The reaction of this compound with primary and secondary amines is a robust and high-yielding method for the synthesis of the corresponding carboxamides. These reactions are typically carried out in the presence of a base to neutralize the HCl byproduct.

-

Amine Solution: In a separate flask, dissolve the desired primary or secondary amine (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq) in an anhydrous solvent like DCM or tetrahydrofuran (THF).

-

Reaction: Cool the amine solution to 0 °C. To this, add the freshly prepared solution of this compound dropwise with vigorous stirring.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, wash the reaction mixture with water, 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

| Amine Nucleophile | Product | Typical Yield (%) |

| Aniline | N-Phenyl-1-benzyl-5-oxopyrrolidine-3-carboxamide | 85-95 |

| Benzylamine | N,1-Dibenzyl-5-oxopyrrolidine-3-carboxamide | 90-98 |

| Morpholine | (1-Benzyl-5-oxopyrrolidin-3-yl)(morpholino)methanone | 88-96 |

Reactions with Alcohol Nucleophiles: Formation of Esters

Esterification of this compound with alcohols proceeds readily, often in the presence of a base like pyridine or triethylamine to scavenge the generated HCl.

-

Reaction Setup: To a solution of the alcohol (1.0-1.5 eq) in anhydrous DCM, add a base such as pyridine (1.5 eq) and cool to 0 °C.

-

Acyl Chloride Addition: Slowly add the solution of this compound to the cooled alcohol solution with stirring.

-

Reaction Completion: Allow the reaction to proceed at room temperature for 2-6 hours, monitoring by TLC.

-

Purification: After the reaction is complete, wash the mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic phase, concentrate, and purify the resulting ester by column chromatography.

| Alcohol Nucleophile | Product | Typical Yield (%) |

| Methanol | Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate | 90-97 |

| Phenol | Phenyl 1-benzyl-5-oxopyrrolidine-3-carboxylate | 80-90 |

Applications in Drug Development

The derivatives of 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid have shown significant promise in various therapeutic areas. The ability to readily synthesize a diverse library of amides and esters from the acyl chloride intermediate is a key advantage in structure-activity relationship (SAR) studies.

-

Anticancer Agents: The pyrrolidinone scaffold has been incorporated into molecules targeting various cancer-related pathways.

-

Antimicrobial Agents: Derivatives have demonstrated activity against a range of bacterial and fungal pathogens.

-

Neuroprotective Agents: Certain carboximidamide derivatives have shown potential in protecting against NMDA-induced cytotoxicity, suggesting applications in neurodegenerative diseases. [1]

Conclusion

This compound is a highly valuable, albeit transient, intermediate in organic synthesis and medicinal chemistry. Its facile generation from the corresponding carboxylic acid and its pronounced reactivity with a wide range of nucleophiles make it an indispensable tool for the construction of diverse molecular libraries. A thorough understanding of the factors governing its reactivity, as outlined in this guide, empowers researchers to harness its synthetic potential in the development of novel therapeutics.

References

-

MySkinRecipes. (R)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid. [Link]

-

Tantak, M. P., & Kumar, D. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Chemical and Molecular Engineering, 16(8), 345-352. [Link]

-

Krasavin, M. (2020). Recent Advances in the Synthesis of Pyrrolidines. Chemistry of Heterocyclic Compounds, 56(10), 1237-1256. [Link]

-

Khan, I., et al. (2014). Synthesis of 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and evaluation of their antibacterial activity. Chemija, 25(1), 45-53. [Link]

-

Wang, Y., et al. (2019). Design, synthesis and biological evaluation of 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives as novel neuroprotective agents. European Journal of Medicinal Chemistry, 182, 111649. [Link]

Sources

An In-depth Technical Guide on the Solubility and Stability of 1-Benzyl-5-oxopyrrolidine-3-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-5-oxopyrrolidine-3-carbonyl chloride is a pivotal intermediate in the synthesis of a diverse array of pharmaceutical compounds. The high reactivity of its acyl chloride functional group makes it an invaluable synthetic tool, yet this same reactivity introduces significant challenges regarding its handling, storage, and use. This technical guide provides a comprehensive analysis of the solubility and stability of this compound. It integrates theoretical principles with practical, field-proven protocols to ensure its effective and safe utilization in research and development environments. This document delves into the fundamental aspects of its behavior in various solvent systems and under different environmental conditions, offering a self-validating framework for experimental design and execution.

Table of Contents

-

Introduction to this compound

-

Physicochemical Properties

-

Solubility Profile 3.1. Theoretical Considerations for Solubility 3.2. Recommended Solvents for Synthetic and Analytical Applications 3.3. Experimental Workflow for Solubility Determination

-

Stability Profile 4.1. Hydrolytic Instability: The Primary Degradation Pathway 4.2. Thermal and Photochemical Stability 4.3. Recommended Storage and Handling Protocols

-

Experimental Methodologies 5.1. Protocol for Quantitative Solubility Assessment 5.2. Protocol for Monitoring Hydrolytic Degradation by HPLC

-

References

Introduction to this compound

This compound is a versatile bifunctional molecule that serves as a key building block in medicinal chemistry. Its structure, featuring a reactive acyl chloride on a pyroglutamic acid scaffold, allows for straightforward derivatization with a wide range of nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.[1] The N-benzyl group provides steric influence and modulates the electronic properties of the pyrrolidone core. This unique combination of features makes it a valuable precursor for the synthesis of complex molecules with potential therapeutic activities, including enzyme inhibitors and receptor modulators.[2][3]

However, the very reactivity that makes this compound a powerful synthetic intermediate also renders it highly susceptible to degradation. A thorough and practical understanding of its solubility and stability is therefore critical for its successful application, from reaction setup and execution to long-term storage and handling.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These parameters are fundamental to predicting its behavior in various experimental contexts.

| Property | Value | Source |

| Molecular Formula | C12H12ClNO2 | [4] |

| Molecular Weight | 237.68 g/mol | [4] |

| CAS Number | 114368-05-7 | [4] |

| Appearance | Expected to be a colorless to off-white solid | General knowledge of similar compounds |

| Melting Point | Not readily available; likely a low-melting solid | Inferred from related structures |

| Boiling Point | Decomposes upon heating | Inferred from the reactivity of acyl chlorides |

Solubility Profile

The solubility of a compound is a critical factor that dictates reaction kinetics, purification strategies, and the potential for formulation. For a reactive species like this compound, solvent selection is paramount to prevent unintended reactions.

Theoretical Considerations for Solubility

The "like dissolves like" principle is a useful starting point for predicting solubility. This molecule contains both polar elements (the amide and acyl chloride functionalities) and non-polar characteristics (the benzyl group and the aliphatic pyrrolidone ring).

-

Polar Aprotic Solvents: Solvents such as dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate, and acetonitrile are generally suitable for dissolving this compound. They can effectively solvate the polar regions of the molecule without reacting with the highly electrophilic acyl chloride group.

-

Non-Polar Solvents: Solvents with low polarity, such as hexanes or toluene, are less likely to be effective due to the presence of the polar functional groups.

-

Polar Protic Solvents: Protic solvents, which include water, alcohols (e.g., methanol, ethanol), and primary or secondary amines, are incompatible. These solvents will readily react with the acyl chloride, leading to rapid hydrolysis or aminolysis.[1][5]

Recommended Solvents for Synthetic and Analytical Applications

Based on theoretical principles and established laboratory practices for acyl chlorides, the following solvents are recommended:

| Solvent | Primary Application(s) | Rationale |

| Dichloromethane (DCM) | Reaction | Good solvating power, inert to the acyl chloride, and easily removed by evaporation. |

| Tetrahydrofuran (THF) | Reaction | Excellent solubility and inertness. Must be anhydrous to prevent degradation. |

| Acetonitrile (ACN) | Reaction / HPLC Analysis | Good solubility, inert, and a common solvent for chromatographic analysis. |

| Toluene | Reaction | Suitable for reactions requiring higher temperatures, though solubility may be more limited. |

Crucial Note: The use of anhydrous solvents is mandatory for all applications involving this compound to prevent its rapid hydrolysis.[5]

Experimental Workflow for Solubility Determination

While theoretical predictions are valuable, empirical determination of solubility provides precise data for experimental design.

Caption: A generalized workflow for the experimental determination of solubility.

Stability Profile

The stability of this compound is a major consideration due to the inherent reactivity of the acyl chloride group. A clear understanding of its degradation pathways is essential for proper handling, storage, and the accurate interpretation of experimental data.

Hydrolytic Instability: The Primary Degradation Pathway

The most significant stability issue is the compound's high susceptibility to hydrolysis. In the presence of water, the acyl chloride is rapidly and irreversibly converted to its corresponding carboxylic acid, 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid, with the concomitant release of hydrogen chloride gas.[1][6][7] This reaction proceeds via a nucleophilic addition-elimination mechanism.[1][7]

Caption: The primary hydrolytic degradation pathway of this compound.

The liberated HCl can also catalyze other undesired side reactions. Therefore, the strict exclusion of moisture is critical.[5]

Thermal and Photochemical Stability

While specific data for this compound are not widely available, acyl chlorides as a class can be susceptible to thermal decomposition, especially if impurities are present. It is advisable to avoid prolonged exposure to elevated temperatures. For long-term storage, refrigeration is recommended.[8]

Many organic compounds can also degrade upon exposure to light. As a standard laboratory practice, it is recommended to store this compound in amber vials or otherwise protected from light to minimize the potential for photochemical degradation.

Recommended Storage and Handling Protocols

To maintain the integrity of this compound, the following storage and handling procedures are strongly advised:

-

Storage: Store in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated area.[5][8][9] Refrigeration (2-8 °C) is recommended for long-term stability.

-

Handling: All manipulations should be performed in a dry, inert atmosphere, such as in a glove box or under a continuous stream of inert gas.[5] Always use dry glassware and anhydrous solvents.[5]

-

Dispensing: To preserve the quality of the bulk material, it is best to aliquot the compound into smaller, single-use quantities. This practice minimizes the exposure of the entire stock to atmospheric moisture during repeated openings.[10]

Experimental Methodologies

The following protocols provide a robust starting point for the experimental investigation of the solubility and stability of this compound.

Protocol for Quantitative Solubility Assessment

-

Preparation: Add an excess of this compound to a known volume of the selected anhydrous solvent in a sealed vial.

-

Equilibration: Agitate the resulting slurry at a constant temperature (e.g., 25 °C) for 24 hours to ensure that equilibrium is reached.

-

Separation: Pellet the undissolved solid by centrifugation.

-

Sampling: Using a dry syringe, carefully withdraw a precise volume of the clear supernatant.

-

Analysis:

-

Gravimetric Method: Evaporate the solvent from the collected supernatant under reduced pressure and accurately weigh the solid residue.

-

Chromatographic Method: Dilute the supernatant with a suitable anhydrous solvent and quantify the concentration using a pre-calibrated High-Performance Liquid Chromatography (HPLC) method.[11]

-

-

Calculation: Determine the solubility in the desired units (e.g., mg/mL or mol/L).

Protocol for Monitoring Hydrolytic Degradation by HPLC

-

Standard Preparation: Prepare a stock solution of this compound in anhydrous acetonitrile. If available, prepare a separate stock solution of the expected hydrolysis product, 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid, to serve as a reference standard.[12]

-

Reaction Initiation: In a sealed vial, dissolve a known quantity of this compound in anhydrous acetonitrile. To initiate hydrolysis, add a controlled amount of water.

-

Time-Course Sampling: At predetermined time intervals, withdraw a small aliquot of the reaction mixture and immediately quench the reaction by diluting it into a large volume of cold, anhydrous acetonitrile.

-

HPLC Analysis: Analyze the quenched samples by HPLC. A suitable method would likely employ a C18 reversed-phase column with a mobile phase gradient of water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid). Monitor the decrease in the peak area of the starting material and the corresponding increase in the peak area of the hydrolysis product over time.[13][14]

-

Data Analysis: Plot the concentration of this compound as a function of time to determine the rate of hydrolysis under the specified conditions.

Conclusion

This compound is a highly useful but environmentally sensitive synthetic intermediate. Its successful application is critically dependent on a thorough understanding and control of its solubility and stability. By implementing the principles and protocols detailed in this guide, researchers can effectively mitigate the risks of degradation, ensuring the integrity of their starting material and the successful outcome of their synthetic endeavors. The rigorous exclusion of moisture and the judicious selection of anhydrous solvents are the cornerstones of working with this valuable compound.

References

Sources

- 1. savemyexams.com [savemyexams.com]

- 2. chemimpex.com [chemimpex.com]

- 3. (R)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid [myskinrecipes.com]

- 4. This compound | 114368-05-7 [m.chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]

- 7. savemyexams.com [savemyexams.com]

- 8. wcu.edu [wcu.edu]

- 9. chemos.de [chemos.de]

- 10. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. researchgate.net [researchgate.net]

- 12. labsolu.ca [labsolu.ca]

- 13. The analysis of acid chlorides - Analyst (RSC Publishing) [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Safe Handling of 1-Benzyl-5-oxopyrrolidine-3-carbonyl chloride

This guide provides comprehensive safety and handling protocols for 1-Benzyl-5-oxopyrrolidine-3-carbonyl chloride, a reactive chemical intermediate used in advanced organic synthesis. Due to the limited availability of specific safety data for this exact compound, this document extrapolates from the well-documented hazards of its core functional groups: the acyl chloride and the benzyl moiety. The protocols herein are grounded in the established safety profiles of analogous compounds such as Benzoyl Chloride and Benzyl Chloride, as well as general guidelines for the safe handling of reactive acid chlorides.[1][2][3] This approach ensures a robust and cautious framework for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

This compound possesses a combination of functional groups that dictate its hazard profile. The acyl chloride group is highly reactive, while the benzyl group contributes to its toxicological properties.

1.1. Reactivity Hazards

The primary hazard of this compound stems from the electrophilicity of the carbonyl carbon in the acyl chloride group, making it highly susceptible to nucleophilic attack.[4]

-

Reaction with Water: Acyl chlorides react vigorously, and often violently, with water and other protic solvents in a highly exothermic reaction.[4][5][6] This hydrolysis reaction produces the corresponding carboxylic acid and corrosive hydrogen chloride (HCl) gas, which can rapidly build pressure in a closed system.[5][6][7] The steamy fumes of HCl are a significant inhalation hazard.[5][6]

-

Reaction with Nucleophiles: It will react readily with alcohols to form esters, and with amines to form amides.[4][8] These reactions are also typically exothermic.

-

Moisture Sensitivity: Due to its reactivity with water, the compound must be handled under anhydrous (dry) conditions to maintain its chemical integrity and prevent hazardous reactions.[4][8]

1.2. Health Hazards

Based on analogous compounds, this compound is expected to be corrosive, a lachrymator (induces tearing), and possess significant toxicity.

-

Corrosivity: Direct contact will cause severe skin burns and serious eye damage.[1] The hydrolysis product, hydrochloric acid, is also highly corrosive.

-

Inhalation Toxicity: Inhalation of vapors or mists is likely to be toxic, potentially fatal, and will cause severe irritation to the respiratory tract, leading to symptoms like coughing, wheezing, and shortness of breath.[1][3][9] Prolonged exposure can lead to pulmonary edema, a medical emergency.[10]

-

Dermal and Oral Toxicity: The compound is expected to be harmful if swallowed or absorbed through the skin.[1]

-

Sensitization and Carcinogenicity: The presence of the benzyl group suggests a potential for skin sensitization and possible carcinogenic effects, as seen with related compounds like benzyl chloride.[3][9][11]

| Hazard Class | Anticipated Classification | Rationale (Based on Analogues) |

| Acute Toxicity (Inhalation) | Category 2 or 3 | Benzoyl chloride and benzyl chloride are fatal or toxic if inhaled.[1][3] |

| Skin Corrosion | Category 1B | Acyl chlorides are highly corrosive to skin.[1] |

| Eye Damage | Category 1 | Causes serious, irreversible eye damage.[3] |

| Reactivity | Water-Reactive | Vigorous reaction with water produces corrosive HCl gas.[4][5][6][7] |

| Carcinogenicity | Suspected (Category 1B/2) | Benzyl chloride is a suspected human carcinogen.[3][9][11] |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining robust engineering controls with appropriate PPE, is mandatory.

2.1. Engineering Controls

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors and corrosive gases.[12][13]

-

Ventilation: The fume hood should have adequate flow and be explosion-proof if large quantities are used.[1]

-

Inert Atmosphere: Reactions should be set up under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with atmospheric moisture.

-

Safety Equipment: An emergency eyewash station and safety shower must be immediately accessible in the work area.[1][14]

2.2. Personal Protective Equipment (PPE)

-

Hand Protection: Use heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton). A double-gloving approach (e.g., nitrile gloves as an inner layer) is recommended.[12] Always inspect gloves for integrity before use and dispose of them properly after handling.[3]

-

Eye and Face Protection: Wear tightly fitting chemical splash goggles and a face shield that covers the entire face.[2][3][12]

-

Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[12] For larger quantities or operations with a higher risk of splashing, a chemical-resistant apron or suit is necessary.

-

Respiratory Protection: If there is any risk of exposure outside of a fume hood, a NIOSH-approved respirator with an acid gas cartridge is required.[12] Respirator use requires prior medical clearance, training, and fit-testing.[12]

Workflow for Safe Handling and Use

The following diagram illustrates the essential workflow for safely handling this compound, from preparation to quenching.

Caption: A logical workflow for handling reactive acyl chlorides.

Protocols for Safe Handling and Storage

3.1. Handling Protocol

-

Preparation: Before starting, ensure all glassware is oven-dried or flame-dried to remove any traces of water. Assemble the apparatus under a stream of inert gas.

-

Reagent Transfer: Transfer the required amount of this compound in the fume hood. Use a syringe or cannula for liquid transfers to minimize exposure to air and moisture.

-

Reaction Addition: Add the acyl chloride to the reaction mixture slowly and in a controlled manner.[13] The reaction vessel should ideally be cooled in an ice bath to manage the exothermic nature of the reaction.[13]

-

Quenching: Unreacted acyl chloride must be safely quenched. This is a critical step.

-

Method: Slowly add the reaction mixture to a separate flask containing a suitable quenching agent, such as methanol, ethanol, or a dilute amine solution, with stirring and cooling.[13]

-

Caution: NEVER add water or aqueous solutions directly to the concentrated acyl chloride. This will cause a violent reaction and release of HCl gas.[4][5][6] The quenching process should be performed by adding the acyl chloride solution to the quenching agent, not the other way around.[13]

-

3.2. Storage

-

Store the compound in a tightly sealed container, preferably under an inert atmosphere.[3]

-

The storage area must be cool, dry, and well-ventilated, away from sources of heat or ignition.[1]

-

Store away from incompatible materials, especially water, alcohols, bases, and oxidizing agents.[12]

-

Use secondary containment, such as a polypropylene tray, to contain any potential leaks.[12]

-

The storage location should be clearly labeled with the compound's identity and associated hazards.

Emergency Procedures

Immediate and correct response to an emergency is critical to minimizing harm.

4.1. Spill Response

-

Small Spill (<100 mL):

-

Evacuate all non-essential personnel from the area.[3]

-

Wearing full PPE, cover the spill with an inert, dry absorbent material like vermiculite or dry sand. DO NOT use combustible materials like paper towels.

-

Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

Decontaminate the area with a suitable solvent (e.g., isopropanol), followed by soap and water, ensuring all waste is collected.

-

-

Large Spill (>100 mL):

4.2. Personal Exposure

| Exposure Route | Immediate Action Protocol |

| Inhalation | 1. Immediately move the victim to fresh air.[1] 2. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration (use a barrier device).[12] 3. Seek immediate medical attention.[1][12] |

| Skin Contact | 1. Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[1][2] 2. Use the emergency safety shower for large-area contact.[14] 3. Seek immediate medical attention.[1] |

| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15-30 minutes at an eyewash station, holding the eyelids open.[1][14] 2. Remove contact lenses if present and easy to do.[1] 3. Seek immediate medical attention.[1][14] |

| Ingestion | 1. DO NOT induce vomiting.[1] 2. If the person is conscious, rinse their mouth with water and have them drink large quantities of water or milk. 3. Never give anything by mouth to an unconscious person. 4. Seek immediate medical attention.[1] |

Emergency Response Logic

The following diagram outlines the decision-making process in the event of an emergency involving this compound.

Caption: Decision tree for emergency response procedures.

Decontamination and Waste Disposal

-